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Introduction
Tyrosine kinase non-receptor 2 (TNK2), also known as Activated CDC42 kinase 1 (ACK1), is a

critical non-receptor tyrosine kinase involved in various cellular processes, including cell

proliferation, survival, and migration.[1][2] Dysregulation of TNK2 signaling has been implicated

in the pathogenesis of multiple cancers, making it a significant target for therapeutic

intervention. Immunoprecipitation (IP) is a powerful technique to isolate and enrich TNK2 from

complex cellular lysates, enabling the study of its expression, post-translational modifications,

and interactions with other proteins.

This document provides a detailed protocol for the immunoprecipitation of TNK2. It is important

to note that XMD16-5 is a potent inhibitor of TNK2 and is not suitable for use as an

immunoprecipitating antibody. This protocol, therefore, describes a general procedure using a

validated anti-TNK2 antibody. Researchers should always refer to the specific antibody

datasheet for optimal concentrations and conditions.

Signaling Pathway of TNK2
TNK2 acts as a signaling hub downstream of several receptor tyrosine kinases (RTKs) such as

EGFR, HER2, and insulin receptor.[1] Upon activation by upstream signals, TNK2 can

influence major signaling cascades including the PI3K/AKT and MAPK/ERK pathways, which

are crucial for cell growth and survival.
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Caption: TNK2 signaling cascade.

Experimental Protocol: Immunoprecipitation of
TNK2
This protocol outlines the steps for the immunoprecipitation of native TNK2 from cell lysates.
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Reagent Component Concentration

Cell Lysis Buffer Tris-HCl, pH 7.4 50 mM

NaCl 150 mM

EDTA 1 mM

NP-40 1%

Sodium Deoxycholate 1%

SDS 0.1%

Protease Inhibitor Cocktail As recommended

Wash Buffer Tris-HCl, pH 7.4 50 mM

NaCl 150 mM

NP-40 0.1%

Elution Buffer Glycine-HCl, pH 2.5-3.0 0.1 M

Neutralization Buffer Tris-HCl, pH 8.5 1 M

Antibody
Anti-TNK2 Antibody (Rabbit or

Mouse)
See datasheet

Beads
Protein A/G Agarose or

Magnetic Beads

General Reagents PBS, ice-cold

2x Laemmli Sample Buffer

Procedure
Cell Lysate Preparation:

1. Culture and treat cells as required for the experiment.

2. Wash cells with ice-cold PBS and aspirate.
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3. Add ice-cold cell lysis buffer to the cell monolayer.

4. Incubate on ice for 10-15 minutes with occasional swirling.

5. Scrape the cells and transfer the lysate to a pre-chilled microfuge tube.

6. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

7. Transfer the supernatant (cleared lysate) to a new tube.

8. Determine the protein concentration of the lysate.

Pre-clearing the Lysate (Optional but Recommended):

1. To a sufficient volume of cleared lysate, add Protein A/G beads.

2. Incubate with gentle rotation for 1 hour at 4°C.

3. Centrifuge at 2,500 x g for 3 minutes at 4°C.

4. Carefully transfer the supernatant to a new tube, avoiding the bead pellet.

Immunoprecipitation:

1. To the pre-cleared lysate, add the primary anti-TNK2 antibody at the concentration

recommended by the manufacturer.

2. Incubate with gentle rotation for 2-4 hours or overnight at 4°C.

3. Add Protein A/G beads to the lysate-antibody mixture.

4. Incubate with gentle rotation for another 1-2 hours at 4°C.

Washing:

1. Pellet the beads by centrifugation at 2,500 x g for 3 minutes at 4°C.

2. Aspirate the supernatant.
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3. Resuspend the beads in 1 ml of ice-cold wash buffer.

4. Repeat the wash step 3-4 times to remove non-specific binding.

Elution:

1. After the final wash, remove all supernatant.

2. To elute the protein, add 2x Laemmli sample buffer directly to the beads and boil for 5-10

minutes.

3. Alternatively, for native protein elution, use an acidic elution buffer (e.g., 0.1 M glycine, pH

2.5) and immediately neutralize the eluate with a neutralization buffer.

Analysis:

1. The eluted proteins are now ready for downstream analysis such as Western blotting or

mass spectrometry.

Experimental Workflow
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Caption: Immunoprecipitation workflow for TNK2.
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Quantitative Data Summary
The following table provides a summary of the key quantitative parameters from the described

protocol. These values may require optimization depending on the cell type, antibody, and

experimental goals.

Parameter Value/Range Notes

Starting Material 1 - 5 mg of total protein lysate
Adjust based on TNK2

expression levels.

Antibody Concentration 1 - 10 µg per IP Refer to antibody datasheet.

Bead Volume 20 - 50 µl of slurry per IP

Incubation Times

- Pre-clearing 1 hour At 4°C with rotation.

- Antibody-Lysate 2-4 hours to overnight At 4°C with rotation.

- Bead Capture 1-2 hours At 4°C with rotation.

Wash Steps 3 - 5 times With 1 ml of wash buffer each.

Elution Volume 20 - 50 µl

Troubleshooting
High Background: Increase the number of wash steps or the stringency of the wash buffer

(e.g., by increasing the salt or detergent concentration). Ensure pre-clearing is performed.

Low/No Signal: Ensure the antibody is validated for immunoprecipitation. Increase the

amount of starting material or antibody concentration. Check for proper cell lysis and protein

extraction.

Co-elution of Antibody Heavy and Light Chains: For Western blot analysis, consider using a

secondary antibody that specifically recognizes the native primary antibody to avoid

detecting the denatured IgG from the IP.
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By following this detailed protocol and considering the provided quantitative data and

troubleshooting tips, researchers can successfully immunoprecipitate TNK2 for further

investigation into its role in cellular signaling and disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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